Cinacalcet metabolite M4

描述

属性

IUPAC Name |

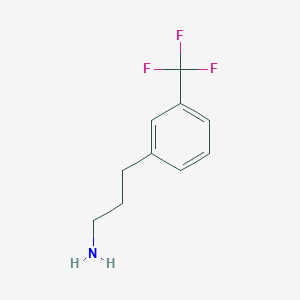

3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTLMFBJIQWJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600038 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-87-0 | |

| Record name | 3-(Trifluoromethyl)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Substrate Synthesis via Mizoroki–Heck Cross-Coupling

The aldehyde precursor, 3-[3-(trifluoromethyl)phenyl]propanal (II ), is synthesized through a Pd-catalyzed Mizoroki–Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. Optimal conditions employ Pd(OAc)₂ (3 mol%), tetrabutylammonium acetate (nBu₄NOAc, 2 equiv), and K₂CO₃ in DMF at 90°C for 4 h, yielding an 85:15 mixture of 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene (VI ) and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (IV ). Subsequent hydrogenation over Pd/Al₂O₃ (1 atm H₂, 25°C) converts VI to 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene (III ), which is hydrolyzed to II using PDBBA in THF (0°C, 2 h, 95% yield).

Reductive Amination with (R)-(+)-1-(1-Naphthyl)ethylamine

The aldehyde II undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine (V ) using heterogeneous Pd/Al₂O₃ (0.18–0.28% Pd loading) under 3 atm H₂ in ethanol. This method achieves 94% conversion with <2% over-reduction byproducts. Catalyst recycling studies show consistent activity over five cycles, with Pd leaching <0.5 ppm.

Table 1: Reductive Amination Optimization

| Catalyst | Pd Loading (%) | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 0.28% Pd/Al₂O₃ | 0.28 | 50 | 3 | 92 | 98 |

| 0.18% Pd/Al₂O₃ | 0.18 | 60 | 5 | 89 | 95 |

| Recycled Pd/Al₂O₃ | 0.22 | 50 | 3 | 90 | 97 |

Mizoroki–Heck Cross-Coupling and Hydrogenation Cascade

One-Pot Cascade Process

A microwave-assisted cascade reaction integrates the Mizoroki–Heck cross-coupling and hydrogenation steps, reducing total reaction time from 8 h to 2.5 h. Using Pd(OAc)₂ (3 mol%) and nBu₄NOAc in DMF under 150 W microwave irradiation, III is obtained in 88% yield. Direct hydrolysis of III with PDBBA bypasses intermediate isolation, achieving II in 93% purity.

Palladium Recovery and Reuse

Post-reaction, Pd species are recovered as Pd/Al₂O₃ via adsorption on γ-Al₂O₃ (1:10 Pd:Al₂O₃ w/w) in ethanol at 60°C. XPS analysis confirms 98% Pd recovery, with negligible particle agglomeration (2–4 nm diameter).

Selective Reduction of Ester By-Products

Challenges in By-Product Management

The Mizoroki–Heck reaction produces ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (IV ) as a by-product (5–15%). Selective reduction of IV to II is critical for maximizing yield.

Hydride-Based Reduction Systems

PDBBA in THF at −20°C selectively reduces IV to II with 91% yield and 97% selectivity, outperforming DIBAL-H (45% selectivity at −75°C). Sodium bisulfite adduct crystallization further purifies II , increasing purity from 85% to 99.5%.

Table 2: Reduction Selectivity Comparison

| Reducing Agent | Solvent | Temperature (°C) | II Yield (%) | IV Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| PDBBA | THF | −20 | 91 | 100 | 97 |

| DIBAL-H | Hexane | −75 | 45 | 98 | 46 |

| NaBH₄ | EtOH | 25 | 22 | 30 | 73 |

Catalytic Hydrogenation in the Presence of Chiral Amines

Asymmetric Synthesis Considerations

The patent WO2010128388A2 discloses a route where 3-[3-(trifluoromethyl)phenyl]-2-propenal undergoes condensation with (R)-(+)-1-(1-naphthyl)ethylamine (V ) prior to hydrogenation. Titanium isopropoxide (5 mol%) facilitates imine formation, followed by hydrogenation over 5% Pd/C (1 atm H₂, 0–5°C), yielding the amine with 85% enantiomeric excess (ee).

Solvent and Temperature Effects

Ethyl acetate as the solvent minimizes racemization during hydrogenation, maintaining ee >80% at 5°C. Elevated temperatures (>25°C) reduce ee to 65% due to catalyst-mediated epimerization.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

A pilot-scale continuous flow reactor (Parr Instruments) achieves 99% conversion of II to 3-[3-(trifluoromethyl)phenyl]propan-1-amine at 10 kg/batch. Key parameters:

化学反应分析

反应类型

西那卡塞代谢产物 M4 经历各种化学反应,包括:

氧化: 萘环可以氧化生成二氢二醇.

还原: 合成过程中形成的亚胺的还原.

取代: 亲核取代反应涉及含有离去基团的合适伙伴.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用烷基卤化物或拟卤化物等试剂.

主要产物

科学研究应用

西那卡塞代谢产物 M4 具有多种科学研究应用:

化学: 用作钙感应受体激动剂研究中的参考化合物.

生物学: 研究其在调节生物系统中钙水平的作用.

医学: 研究其治疗甲状旁腺功能亢进和高钙血症的潜在治疗效果.

工业: 用于开发针对钙感应受体的新的药物.

作用机制

西那卡塞代谢产物 M4 通过提高钙感应受体对细胞外钙激活的敏感性发挥作用。 这导致甲状旁腺激素分泌抑制,从而导致血清钙水平降低 . 涉及的分子靶标包括甲状旁腺上的钙感应受体 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Trifluoromethylphenyl Moieties

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)

- Structure : The trifluoromethyl group is attached to the phenyl ring at the meta position, but the amine is on a secondary carbon (branched chain).

- Synthesis : Prepared in 61% yield via reductive amination .

- Properties : Pale yellow oil; molecular weight 204.09 g/mol.

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d)

- Structure : A geminal dimethyl group on the propan-1-amine chain.

- Properties : Increased steric hindrance may limit metabolic oxidation but reduce solubility .

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine

- Structure : Two trifluoromethyl groups (one on the phenyl ring, one on the aliphatic chain).

- Properties : Higher molecular weight (257.18 g/mol) and lipophilicity (LogP ≈ 3.5) due to additional fluorine atoms. Boiling point: 195.5°C .

- Applications: Potential use in fluorinated drug candidates requiring enhanced metabolic stability .

2-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Analogs with Heterocyclic or Extended Aromatic Systems

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Structure : Incorporates a fluorophenyl group and a pyrimidine-imidazole heterocycle.

- Properties : Molecular weight 311.36 g/mol; enhanced hydrogen-bonding capacity due to imidazole .

- Applications : Designed for kinase or GPCR targets, leveraging heterocyclic interactions .

3-(3-(Trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine (TAPP)

Stereochemical and Regioisomeric Variants

Cinacalcet Diastereomers and Regioisomers

Comparative Data Table

Key Findings and Implications

- Synthetic Efficiency : The target compound’s linear structure enables superior yields (96%) compared to branched analogs (61%) .

- Fluorine Impact : Additional trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Stereochemistry : Enantiomeric purity (94% ee) is critical for cinacalcet’s efficacy; diastereomers show diminished activity .

- Structural Isomerism : Meta vs. para trifluoromethyl substitution drastically alters receptor binding profiles, as seen in serotonin vs. calcium-sensing receptor targeting .

生物活性

3-[3-(Trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in drug development, especially concerning its interactions with neurotransmitter systems and enzymatic pathways.

The molecular formula of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine is . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

Research indicates that compounds similar to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine can modulate neurotransmitter systems by acting on serotonin receptors or influencing enzymes involved in neurotransmitter metabolism. The mechanism often involves interactions with specific receptors or enzymes, leading to alterations in biochemical pathways that affect physiological responses.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may interact with serotonin receptors, impacting mood and cognitive functions.

- Enzyme Inhibition : It has been shown to influence the activity of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine synthesis.

Biological Activity

The biological activity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine has been explored in various studies:

- Anticancer Activity : Fluorinated compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of trifluoromethyl-substituted amines have been evaluated for their ability to inhibit cell proliferation in vitro.

- Neuropharmacological Effects : The compound's structural properties suggest potential effects on central nervous system (CNS) activity, particularly through modulation of neurotransmitter systems.

Research Findings

A review of the literature reveals several significant findings regarding the biological activity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine:

Case Studies

Several case studies highlight the compound's pharmacological potential:

- Case Study 1 : A study evaluated the cytotoxic effects of fluorinated amines on breast cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations.

- Case Study 2 : Research on the modulation of serotonin receptors indicated that compounds with similar structures can enhance serotonergic signaling, which may be beneficial in depression treatment.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal intermediates. For example, lithium aluminum hydride (LiAlH₄) is used for amine reduction, followed by purification via column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

- Key reagents : Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and trifluoromethyl-substituted aryl precursors. Reaction conditions (solvent, temperature) must be optimized to avoid byproducts like N-alkylated derivatives .

Q. What spectroscopic techniques are most effective for characterizing 3-[3-(Trifluoromethyl)phenyl]propan-1-amine?

- Methodology :

- ¹H/¹³C NMR : Identifies proton environments and confirms the presence of the trifluoromethyl group (distinct ¹⁹F coupling in ¹H NMR).

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store at -20°C in airtight containers to minimize degradation.

- Follow GHS hazard codes (e.g., H303/H313/H333 for toxicity) and emergency procedures (e.g., rinsing with water, medical consultation) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine in novel reactions?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic attack or electrophilic substitution.

- Reaction path search tools : Software like GRRM or AFIR identifies transition states and intermediates.

- Machine learning : Predicts optimal solvents/catalysts by training on datasets of similar trifluoromethylated amines .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodology :

- Meta-analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies.

- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions.

- Structural analogs : Test derivatives to isolate the role of the trifluoromethyl group in bioactivity .

Q. What strategies optimize enantioselective synthesis of this amine?

- Methodology :

- Chiral catalysts : Use BINAP-metal complexes (e.g., Ru) for asymmetric hydrogenation of prochiral ketones.

- Kinetic resolution : Employ lipases or transition-metal catalysts to separate enantiomers.

- Chiral HPLC : Validate enantiomeric excess (ee) ≥98% .

Q. How to design a kinetic study for degradation pathways under varying pH conditions?

- Methodology :

- pH-controlled reactors : Monitor degradation at pH 2–12 using UV-Vis or LC-MS.

- Arrhenius analysis : Calculate activation energy (Eₐ) to infer mechanism (e.g., hydrolysis vs. oxidation).

- Isotope labeling : Track ¹⁸O or ²H incorporation to identify bond cleavage sites .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。